Sovaprevir Demonstrates Superior In Vitro Potency Against HCV Genotype 1b Replicons Compared to First-Generation Protease Inhibitors
In a comparative analysis of HCV protease inhibitors using genotype 1b replicon assays, Sovaprevir (ACH-1625) exhibited an EC50 of 11 nM. This value is substantially lower—indicating higher potency—than those reported for the first-generation protease inhibitors boceprevir (EC50 = 520 nM) and telaprevir (EC50 = 1,100 nM), as well as the second-wave inhibitor asunaprevir (EC50 = 1 nM) [1]. The quantitative difference underscores Sovaprevir's position as a higher-potency macrocyclic inhibitor within the NS3/4A protease inhibitor class.
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 11 nM (GT-1b replicon) |
| Comparator Or Baseline | Boceprevir (EC50 = 520 nM), Telaprevir (EC50 = 1,100 nM), Asunaprevir (EC50 = 1 nM) |
| Quantified Difference | Sovaprevir is 47-fold more potent than boceprevir and 100-fold more potent than telaprevir |
| Conditions | HCV genotype 1b replicon cell culture assays |
Why This Matters
Higher in vitro potency can translate to lower effective doses and potentially improved safety margins, making Sovaprevir a preferred tool compound for mechanism-of-action studies and a more attractive candidate for preclinical efficacy testing compared to less potent first-generation inhibitors.
- [1] Pharmacokinetic/Pharmacodynamic Predictors of Clinical Potency for Hepatitis C Virus Nonnucleoside Polymerase and Protease Inhibitors. Table 3. Europe PMC. PMC3370793. View Source
